An In-depth Technical Guide to 3-Methyl-1,5-hexadiene: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methyl-1,5-hexadiene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-Methyl-1,5-hexadiene. It is a valuable, high-purity, non-conjugated diene that serves as a critical substrate for mechanistic studies and synthetic applications in organic chemistry. This document summarizes its physicochemical properties, spectroscopic data, and key chemical transformations, with a focus on the well-known Cope rearrangement. Detailed experimental methodologies and visualizations are included to support advanced research and development.
Chemical Structure and Identification
3-Methyl-1,5-hexadiene is an organic compound with a six-carbon chain, a methyl group at the third carbon, and two terminal double bonds.[1]
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IUPAC Name: 3-methylhexa-1,5-diene[2]
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CAS Number: 1541-33-9[2]
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Molecular Formula: C₇H₁₂[1]
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Canonical SMILES: CC(CC=C)C=C[2]
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InChI: InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5,7H,1-2,6H2,3H3[2]
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InChIKey: JXENLILXUMZMFC-UHFFFAOYSA-N[2]
Physicochemical Properties
3-Methyl-1,5-hexadiene is a colorless and flammable liquid.[1] It is characterized by a pungent odor and is insoluble in water but soluble in some organic solvents. The compound is known to be highly unstable and susceptible to polymerization and oxidation.
Table 1: Quantitative Physicochemical Data for 3-Methyl-1,5-hexadiene
| Property | Value | Reference(s) |
| Molecular Weight | 96.17 g/mol | [1] |
| Density | 0.714 g/cm³ | [3] |
| Boiling Point | 81.3 °C at 760 mmHg | [3] |
| Refractive Index | 1.417 | [3] |
| Vapor Pressure | 91.7 mmHg at 25°C | [3] |
| Flash Point | Not available | |
| Melting Point | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Methyl-1,5-hexadiene.
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¹H NMR: Proton NMR spectra are available for 3-Methyl-1,5-hexadiene. Data can be sourced from suppliers like Sigma-Aldrich Co. LLC.[2]
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¹³C NMR: Carbon-13 NMR spectra have been recorded, typically in CDCl₃.[4][5]
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Infrared (IR) Spectroscopy: IR spectra, usually obtained from a liquid film, are also available for this compound.[4]
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Mass Spectrometry: Mass spectrometry data is available through resources such as the NIST WebBook.[6]
Due to licensing restrictions, the direct reproduction of spectra is not possible. Researchers are advised to consult chemical suppliers and spectral databases for detailed spectral information.
Chemical Reactivity and the Cope Rearrangement
A key chemical property of 3-Methyl-1,5-hexadiene is its participation in the Cope rearrangement, a[7][7]-sigmatropic rearrangement of 1,5-dienes.[1] This reaction is thermally induced and proceeds through a concerted mechanism involving a chair-like transition state.[7][8] When heated to 300 °C, 3-methyl-1,5-hexadiene rearranges to form 1,5-heptadiene.[1][9]
The Cope rearrangement is a reversible process, and the equilibrium position is influenced by the relative stability of the starting material and the product.[7] The reaction is stereospecific and has been extensively studied to understand pericyclic reactions.[7]
Reaction Mechanism: The Cope Rearrangement
The following diagram illustrates the concerted[7][7]-sigmatropic rearrangement of 3-Methyl-1,5-hexadiene.
Caption: Cope Rearrangement of 3-Methyl-1,5-hexadiene.
Experimental Protocols
Representative Protocol: Oxy-Cope Rearrangement
The following is an example of an experimental procedure for an oxy-Cope rearrangement, which shares mechanistic features with the rearrangement of 3-Methyl-1,5-hexadiene.[7]
Objective: To effect the[7][7]-sigmatropic rearrangement of a 1,5-dien-3-ol to an unsaturated carbonyl compound.
Materials:
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1,5-dien-3-ol (1.0 equivalent)
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Tetrahydrofuran (THF), anhydrous
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18-Crown-6 (B118740) (1.2 equivalents)
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Potassium hydride (KH) (1.2 equivalents)
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Methanol (MeOH)
Procedure:
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To a solution of the 1,5-dien-3-ol (84.2 mmol, 1.0 equiv) in THF (500 mL), add 18-crown-6 (1.2 equiv).
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Immerse the round-bottom flask in an ice bath.
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Add KH (1.2 equiv) in one portion to the cooled solution.
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Stir the reaction mixture for 2 hours at the same temperature (0 °C).
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Slowly quench the reaction with MeOH at -78 °C.
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Concentrate the solution under vacuum.
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Purify the obtained residue by flash column chromatography to afford the unsaturated carbonyl compound.
Safety Precautions:
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Potassium hydride is highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
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Anhydrous solvents are required.
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The reaction should be carried out in a well-ventilated fume hood.
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Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Applications in Research and Development
3-Methyl-1,5-hexadiene and its derivatives are valuable in several areas of chemical research and industry:
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Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.[3]
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Pharmaceutical Production: It can be used as a reagent in the development of new pharmaceutical compounds.[3]
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Flavor and Fragrance Industry: This compound is utilized in the synthesis of various flavors and fragrances.[3]
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Mechanistic Studies: Its well-defined structure makes it an ideal substrate for studying the kinetics and mechanisms of pericyclic reactions, most notably the Cope rearrangement.
Conclusion
3-Methyl-1,5-hexadiene is a versatile and reactive diene with well-characterized chemical and physical properties. Its importance in synthetic organic chemistry and for fundamental mechanistic studies, particularly the Cope rearrangement, is well-established. This guide provides essential technical information to support its use in research and development applications.
References
- 1. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 2. 1,5-Hexadiene, 3-methyl- | C7H12 | CID 137073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-METHYL-1,5-HEXADIENE(1541-33-9) 13C NMR [m.chemicalbook.com]
- 6. 1,5-Hexadiene, 3-methyl- [webbook.nist.gov]
- 7. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Video: [3,3] Sigmatropic Rearrangement of 1,5-Dienes: Cope Rearrangement [jove.com]
- 9. lscollege.ac.in [lscollege.ac.in]
